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Indium sulfide (In2S3)

Thin-Film Photovoltaics Buffer Layer Cadmium-Free

Indium sulfide (In2S3) is a III-VI compound semiconductor that crystallizes primarily in a tetragonal β-phase (a = 7.619 Å, c = 32.329 Å) and a cubic α-phase. It is an n-type semiconductor with a tunable bandgap typically ranging from 2.0–2.5 eV, making it responsive to visible light.

Molecular Formula InS
Molecular Weight 146.89 g/mol
CAS No. 12030-14-7
Cat. No. B084954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium sulfide (In2S3)
CAS12030-14-7
Molecular FormulaInS
Molecular Weight146.89 g/mol
Structural Identifiers
SMILESS=[In]
InChIInChI=1S/In.S
InChIKeyGKCNVZWZCYIBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Sulfide (In2S3) CAS 12030-14-7: A Non-Toxic, Wide-Bandgap n-Type Semiconductor for Advanced Optoelectronics and Photocatalysis


Indium sulfide (In2S3) is a III-VI compound semiconductor that crystallizes primarily in a tetragonal β-phase (a = 7.619 Å, c = 32.329 Å) and a cubic α-phase . It is an n-type semiconductor with a tunable bandgap typically ranging from 2.0–2.5 eV, making it responsive to visible light [1]. As a non-toxic material, In2S3 is widely investigated as an environmentally benign alternative to cadmium-based compounds in thin-film photovoltaics, photocatalysis, and optoelectronic devices [2].

Why Indium Sulfide (In2S3) Cannot Be Simply Replaced by Other Metal Sulfides in Critical Applications


Despite belonging to the broad class of metal sulfides, In2S3 exhibits a unique combination of properties—a direct bandgap of ~2.0–2.5 eV, non-toxicity, and specific band alignment with key absorber layers—that precludes its generic substitution with more common alternatives like CdS, ZnS, or SnS2. For instance, CdS possesses a narrower bandgap (~2.4 eV) but is highly toxic, limiting its industrial scalability and environmental compliance [1]. ZnS, while non-toxic, has a much wider bandgap (~3.6 eV), which severely restricts its visible-light harvesting capability [2]. SnS2 and Bi2S3 differ significantly in their energy band offsets and intrinsic conductivity, directly impacting device performance metrics such as open-circuit voltage and charge carrier separation [3]. Therefore, selecting In2S3 is not merely a matter of choosing a 'sulfide'; it is a strategic decision driven by a specific, quantifiable performance envelope that is not replicated by its in-class counterparts.

Quantitative Differentiation of Indium Sulfide (In2S3) Against Key Comparators: A Data-Driven Selection Guide


Photovoltaic Efficiency: In2S3 as a High-Performance, Cd-Free Buffer Layer in CIGS and CZTSSe Solar Cells

In2S3 has been validated as a highly effective buffer layer, enabling solar cell efficiencies that rival or exceed those of conventional CdS, while offering the critical advantage of non-toxicity. Numerical simulations demonstrate that an 80-nm-thick In2S3 buffer layer in a CZTSSe-based solar cell achieves an efficiency of 24.42%, surpassing the 23.55% efficiency of a ZnSe buffer layer [1]. In CIGS cells, devices incorporating an In2S3 buffer layer have reached a simulated efficiency of 23.39% for a 50 nm layer, which is only marginally lower than the 23.74% achieved with CdS [2]. Experimental devices using RF-sputtered In2S3 buffer layers have achieved photovoltaic conversion efficiencies of 13.6% with a fill factor of 53% [3].

Thin-Film Photovoltaics Buffer Layer Cadmium-Free

Photocatalytic Degradation: Superior Dye Removal Efficiency of In2S3-Based Composites vs. Pristine In2S3 and Bi2S3 Systems

While pure In2S3 shows moderate photocatalytic activity, its performance can be dramatically enhanced through heterojunction formation, surpassing both its pristine form and alternative sulfide-based composites. An In2S3/Bi2S3/BiOBr ternary heterojunction achieved degradation efficiencies of 95.3%, 99.5%, and 98.3% for methylene blue (MB), methyl orange (MO), and rhodamine B (RhB), respectively, within 120, 100, and 100 minutes [1]. In stark contrast, pure In2S3 degraded only 49.2% of MB after 100 minutes in a separate study, corresponding to a rate constant (k) of just 0.0054 min⁻¹ [2]. Further, S-defected In2S3/ZnS nanospheres demonstrated 100% removal of tetracycline hydrochloride (TCH) within 90 minutes, compared to significantly lower removal efficiencies for pure ZnS and In2S3 [3].

Photocatalysis Wastewater Treatment Dye Degradation

Band Alignment and Interfacial Engineering: Quantifying In2S3's Advantage in Heterojunction Devices

A critical, yet often overlooked, differentiator is the energy band alignment at heterojunction interfaces, which directly governs charge carrier separation and device voltage. In2S3 demonstrates a uniquely favorable valence band discontinuity (ΔEv) of 0.9 eV when paired with a SnS absorber layer [1]. This offset is significantly smaller than the 1.6 eV observed for both SnS/CdS and SnS/SnS2 interfaces, and the 1.8 eV for SnS/ZnO [2]. A smaller ΔEv is generally desirable as it minimizes the barrier for hole transport and reduces interfacial recombination losses, thereby maximizing the open-circuit voltage (Voc) of a solar cell.

Band Offset Heterojunction Device Physics

Electrochemical Energy Storage: Enhanced Lithium-Ion Battery Anode Performance of In2S3/Carbon Composites vs. Pristine In2S3

The inherent limitations of pristine In2S3 as a lithium-ion battery (LIB) anode—specifically its low conductivity and substantial volume expansion—are effectively mitigated through compositing with carbon. A comparative study reveals that an In2S3@N-Carbon composite retains a reversible capacity of 485 mAh g⁻¹ after 200 cycles at 0.1 A g⁻¹ [1]. This is a remarkable improvement over pure In2S3, which retains only 34.6 mAh g⁻¹ under the same conditions [2]. Furthermore, an In2S3/C anode delivered an excellent performance of 835 mAh g⁻¹ at a higher current density of 0.5 A g⁻¹ after 500 cycles, demonstrating its robust long-term cycling stability [3].

Lithium-Ion Battery Anode Material Energy Storage

Gas Sensing Performance: Enhanced Ethanol Response of In2S3/In2O3 Heterostructures

The design of heterostructures is crucial for maximizing the gas sensing response of In2S3. A sandwich-structured In2S3/In2O3/In2S3 hollow nanofiber (ISOS HNF) sensor demonstrated a 23% higher response to 100 ppm ethanol compared to an In2S3/In2O3 core-shell nanofiber sensor, and a 76% higher response compared to a pure In2O3 hollow nanofiber sensor at an operating temperature of 200 °C [1]. This improvement is attributed to the double In2S3/In2O3 heterointerfaces that enhance the junction effect on electron transport during the gas-sensing process [2].

Gas Sensor Ethanol Detection Heterojunction

Electrochemical Sensing: High Sensitivity and Low Detection Limit for Dopamine Using In2S3/CNT Composites

In2S3-based composites demonstrate excellent performance in electrochemical sensing applications. A carbon nanotubes (CNT)-functionalized urchin-like In2S3 nanostructure was developed for the detection of dopamine (DA) [1]. This sensor exhibited a high sensitivity of 594.9 µA mM⁻¹ cm⁻² and a low detection limit of 0.1 µM over a wide linear range of 0.5–300 µM [2]. This performance is a direct result of the enhanced electrocatalytic activity and improved electron transfer kinetics provided by the CNT/In2S3 composite architecture compared to a bare electrode.

Electrochemical Sensor Dopamine Detection Biosensing

Validated Application Scenarios for Indium Sulfide (In2S3) Based on Quantitative Performance Evidence


Cadmium-Free Buffer Layer for High-Efficiency CIGS and CZTSSe Thin-Film Solar Cells

The procurement of In2S3 for photovoltaic buffer layers is justified by its ability to achieve device efficiencies (e.g., 24.42% simulated for CZTSSe) that rival conventional CdS (23.74% for CIGS) without the associated toxicity and regulatory burdens [1]. This makes it the material of choice for manufacturers aiming to develop environmentally friendly, high-performance thin-film solar modules, particularly in jurisdictions with strict restrictions on hazardous substances like cadmium.

Advanced Photocatalytic Platforms for Wastewater Remediation

The selection of In2S3 for environmental catalysis is driven by its demonstrated ability to form highly active heterojunctions. As shown with the In2S3/Bi2S3/BiOBr composite, it enables near-total degradation (>95%) of persistent organic dyes within 100-120 minutes under visible light [2]. This performance level makes In2S3-based materials ideal for developing next-generation water treatment systems targeting textile industry effluents and other recalcitrant pollutants.

High-Performance Anode Material for Lithium-Ion Batteries

For energy storage applications, the compelling evidence lies in the capacity of In2S3-carbon composites. Data shows an In2S3@N-Carbon composite delivers a reversible capacity of 485 mAh g⁻¹ after 200 cycles, a 14-fold improvement over pure In2S3 [3]. This quantifiable enhancement in cycle life and capacity retention supports the adoption of In2S3-based composite anodes in applications requiring high energy density and long-term stability, such as electric vehicles and portable electronics.

Sensitive and Selective Gas and Electrochemical Sensors

The use of In2S3 in sensing technologies is substantiated by its performance in heterostructure-based devices. The In2S3/In2O3/In2S3 hollow nanofiber architecture provides a 23% greater response to ethanol than simpler core-shell designs, demonstrating a clear path to sensitivity enhancement [4]. Similarly, In2S3/CNT composites achieve a dopamine detection limit of 0.1 µM with high sensitivity (594.9 µA mM⁻¹ cm⁻²), validating their utility in precise electrochemical biosensing platforms [5].

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